

Application Notes and Protocols for Large-Scale Synthesis of Hexachloroacetone

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Compound of Interest

Compound Name: Hexachloroacetone

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Introduction

Hexachloroacetone (C_3Cl_6O) is a versatile chemical intermediate used in the synthesis of pesticides, pharmaceuticals, and as a chlorinating agent.^{[1][2]} It is a key precursor for producing deuterated chloroform ($CDCl_3$) and hexafluoroacetone.^{[1][3]} This document provides detailed protocols for the large-scale synthesis of **hexachloroacetone**, focusing on the catalytic liquid-phase chlorination of acetone, a method favored for its high yield and efficiency in industrial applications.^[1]

Data Summary

The following table summarizes quantitative data for the synthesis of **hexachloroacetone** via catalytic liquid-phase chlorination.

Parameter	Activated Carbon Catalyst	Pyridine-based Catalyst	Photochemical Chlorination (Lab-Scale)
Starting Material	Acetone or Chloroacetones	Acetone or Dichloroacetone	Acetone
Catalyst	Activated Carbon	Pyridine, 2-Chloropyrimidine, s-Triazine	UV Light (254–365 nm)
Temperature	130–170 °C[1]	30–150 °C[4]	0–50 °C[5]
Pressure	Atmospheric or slightly elevated (e.g., 0.3 MPaG)[1][6]	Not specified	Atmospheric
Chlorine to Acetone Molar Ratio	~7.7:1 or higher[1][6]	Not specified	~6:1 to 7:1
Reaction Time	~7 hours[6]	Not specified	4–12 hours[5]
Yield	Up to 98.4%[1][6]	93.6% - 94.5%[4]	70–90%[5]
Final Purity	97–99.8%[1]	>97%	>97%[5]

Experimental Protocols

Method 1: Catalytic Liquid-Phase Chlorination using Activated Carbon

This protocol is adapted from industrial-scale synthesis procedures that report high yields and purity.[1][6][7]

Materials and Equipment:

- Reactor: A glass-lined or nickel reactor (e.g., 3 L capacity) equipped with a stirrer, thermometer, gas inlet pipe, and a condenser.[4][6]
- Starting Materials: Acetone (low water content, <0.1 wt%)[4], chlorine gas.

- Catalyst: Powdered activated carbon.[6]
- Solvent: **Hexachloroacetone**. [6][7]
- Scrubbing System: An absorption tower with a cooling system and a sodium hydroxide solution to neutralize unreacted chlorine and HCl byproduct.[6]
- Purification System: Fractional distillation unit suitable for vacuum distillation.

Procedure:

- Reactor Preparation:
 - Dry the powdered activated carbon catalyst and charge it into the reactor.
 - Introduce chlorine gas for approximately 30 minutes to condition the catalyst.[6]
 - Charge the reactor with **hexachloroacetone** to act as the solvent.[6]
- Reaction Initiation:
 - Begin stirring and heat the reactor contents to the initial reaction temperature of 150 °C.[6]
 - Set the internal pressure to 0.3 MPaG.[6]
 - Start supplying chlorine gas at a steady flow rate (e.g., 4 L/min).[6]
- Acetone Feed and Chlorination:
 - After stabilizing the chlorine flow, begin to supply acetone at a controlled rate (e.g., 0.023 mol/min).[6]
 - Maintain the reaction temperature between 150 °C and 160 °C. The reaction is exothermic, so gradual heating or cooling may be required.[6]
 - Continue the acetone and chlorine feed for the duration of the reaction (e.g., 6 hours). The molar flow rate ratio of chlorine to acetone should be maintained at approximately 7.7.[6]
- Reaction Completion:

- After the acetone supply is terminated, continue the chlorine feed for an additional hour to ensure complete chlorination of any remaining intermediates. The chlorine flow rate can be reduced during this phase (e.g., to 2 L/min).[6]
- The off-gas from the reactor, containing unreacted chlorine and HCl, should be passed through a cooled absorption tower and a cold trap to recover any volatilized organic material, followed by a sodium hydroxide scrubber.[6]
- Catalyst Separation:
 - After the reaction is complete, cool the reactor.
 - Separate the activated carbon catalyst from the crude reaction mixture by filtration. The recovered catalyst can be reused in subsequent batches.[1][6]
- Purification:
 - The crude **hexachloroacetone** is purified by fractional distillation under reduced pressure to separate it from impurities like pentachloroacetone.[1][5]
 - Collect the fraction boiling at approximately 80–100 °C at 10 mmHg.[5] The boiling point at atmospheric pressure is ~204 °C.[1]

Visualizations

Experimental Workflow for Large-Scale Synthesis of Hexachloroacetone

Caption: Workflow for the catalytic synthesis of **hexachloroacetone**.

Safety and Handling

- **Hexachloroacetone**: This compound is toxic upon inhalation and skin contact and has a pungent odor.[1][5]
- Chlorine Gas: Highly toxic and corrosive.[5]

- Personal Protective Equipment (PPE): All procedures should be conducted in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[5]
- Waste Disposal: Neutralize acidic waste streams and dispose of chlorinated waste according to local regulations.[5]

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References

- 1. How to Prepare Hexachloroacetone via the Catalytic Liquid-phase Chlorination Reaction of Acetone | Aure Chemical [aurechem.com]
- 2. cionpharma.com [cionpharma.com]
- 3. Hexachloroacetone - Wikipedia [en.wikipedia.org]
- 4. CN109942392B - Preparation method of hexachloroacetone - Google Patents [patents.google.com]
- 5. How to via Photochemical Chlorination to Prepare Hexachloroacetone | Aure Chemical [aurechem.com]
- 6. Hexachloroacetone synthesis - chemicalbook [chemicalbook.com]
- 7. US9745241B2 - Production method for hexachloroacetone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Large-Scale Synthesis of Hexachloroacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130050#large-scale-synthesis-of-hexachloroacetone-procedure]

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